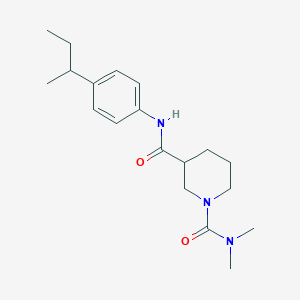
2,2-dimethyl-N-(2-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(2-phenylpropyl)propanamide, commonly known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.
作用机制
The mechanism of action of DPPA is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in chemical reactions. DPPA has been shown to be a versatile reagent, capable of reacting with a wide range of electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPPA. However, studies have shown that it is a relatively safe compound, with low toxicity. It does not appear to have any significant effects on the central nervous system or other physiological systems.
实验室实验的优点和局限性
One of the main advantages of DPPA is its versatility as a reagent. It can be used in a wide range of chemical reactions and is relatively easy to handle. Additionally, DPPA is relatively inexpensive and readily available.
One of the limitations of DPPA is its limited solubility in water. This can make it challenging to use in certain reactions. Additionally, DPPA is not stable under acidic conditions and can degrade over time.
未来方向
There are several potential future directions for the use of DPPA in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. Additionally, DPPA could be used in the synthesis of new drugs and materials. Further research is needed to better understand the mechanism of action of DPPA and its potential applications in scientific research.
In conclusion, DPPA is a versatile reagent that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about DPPA, it is clear that it has significant potential for use in a wide range of scientific applications.
合成方法
The synthesis of DPPA involves the reaction between 2-phenylpropionyl chloride and 2,2-dimethylpropan-1-amine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of DPPA. The purity of the compound can be enhanced through recrystallization.
科学研究应用
DPPA has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is widely used in the pharmaceutical industry for the preparation of drugs such as antihistamines, antipsychotics, and antidepressants. DPPA is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, DPPA has been used as a reagent in the preparation of polymers and materials.
属性
IUPAC Name |
2,2-dimethyl-N-(2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)10-15-13(16)14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVLXLHEHATML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5321006.png)

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321014.png)
![2-tert-butyl-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5321021.png)
![1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321029.png)

![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![3-cyclopentyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5321076.png)
![(4aS*,8aR*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321077.png)
![N~2~-methyl-N~1~-[(3-methylphenyl)(2-thienyl)methyl]glycinamide](/img/structure/B5321096.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5321112.png)